1-(4-aminobenzyl)-N-(2,4-difluorophenyl)-1H-imidazole-4-carboxamide
Description
Properties
IUPAC Name |
1-[(4-aminophenyl)methyl]-N-(2,4-difluorophenyl)imidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N4O/c18-12-3-6-15(14(19)7-12)22-17(24)16-9-23(10-21-16)8-11-1-4-13(20)5-2-11/h1-7,9-10H,8,20H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNGLLSXKYTXBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(N=C2)C(=O)NC3=C(C=C(C=C3)F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-aminobenzyl)-N-(2,4-difluorophenyl)-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.
Introduction of the benzyl group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride.
Amination: The amino group is introduced through a reduction reaction, often using reagents like lithium aluminum hydride.
Attachment of the difluorophenyl group: This step involves the use of a difluorophenyl halide in a nucleophilic aromatic substitution reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(4-aminobenzyl)-N-(2,4-difluorophenyl)-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the formation of reduced imidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and difluorophenyl positions, using reagents like sodium methoxide.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions).
Scientific Research Applications
Anti-inflammatory Applications
Recent studies have highlighted the potential of imidazole derivatives, including 1-(4-aminobenzyl)-N-(2,4-difluorophenyl)-1H-imidazole-4-carboxamide, as anti-inflammatory agents. Research indicates that imidazole compounds can inhibit key inflammatory pathways, making them candidates for treating conditions such as arthritis and other inflammatory disorders.
Case Study: Inhibition of NF-κB Pathway
A study synthesized various imidazole derivatives and evaluated their ability to inhibit the nuclear factor kappa B (NF-κB) pathway. Among these, certain derivatives demonstrated significant efficacy in reducing pro-inflammatory mediators and nitric oxide release in macrophage models. This suggests that compounds like 1-(4-aminobenzyl)-N-(2,4-difluorophenyl)-1H-imidazole-4-carboxamide could be developed into potent anti-inflammatory therapies .
Antiviral Applications
The compound has also been investigated for its antiviral properties, particularly against SARS-CoV-2. The main protease of SARS-CoV-2 is a critical target for antiviral drug development.
Case Study: SARS-CoV-2 Main Protease Inhibition
A recent study focused on asymmetric imidazole-4,5-dicarboxamide derivatives as inhibitors of the SARS-CoV-2 main protease. Results showed that certain derivatives exhibited potent inhibitory activity with IC50 values comparable to existing antiviral agents. Although specific data on 1-(4-aminobenzyl)-N-(2,4-difluorophenyl)-1H-imidazole-4-carboxamide was not detailed, its structural similarities suggest it may share similar inhibitory mechanisms .
Anticancer Potential
Imidazole derivatives have been explored for their anticancer properties due to their ability to interfere with cell proliferation and induce apoptosis in cancer cells.
Case Study: Cytotoxicity Against Cancer Cells
Research into various imidazole compounds has shown promising results in cytotoxicity assays against different cancer cell lines. These studies typically assess the ability of compounds to inhibit cell growth and induce cell death through mechanisms such as apoptosis and cell cycle arrest. The specific effects of 1-(4-aminobenzyl)-N-(2,4-difluorophenyl)-1H-imidazole-4-carboxamide warrant further investigation but align with the observed activities of related imidazole compounds .
Mechanism of Action
The mechanism of action of 1-(4-aminobenzyl)-N-(2,4-difluorophenyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, affecting enzymatic activities. The amino and difluorophenyl groups contribute to its binding affinity and specificity. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting metabolic pathways.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Rings
The table below highlights key structural analogs and their differences:
Key Structural and Functional Differences
Fluorine vs. Methyl Substitutions: The target compound’s 2,4-difluorophenyl group enhances electronegativity and metabolic stability compared to methyl-substituted analogs (e.g., 2,4-dimethylphenyl). Fluorine’s small size and strong electron-withdrawing effects improve binding to hydrophobic enzyme pockets .
Trifluoromethyl Substitution :
- The 3-trifluoromethyl analog () introduces a meta-substituted CF₃ group, which significantly increases lipophilicity (logP) and may enhance blood-brain barrier penetration. However, this could also reduce aqueous solubility .
Core Heterocycle Differences :
Pharmacological and Developmental Insights
- Discontinuation Trends : The target compound and several analogs (e.g., 2,4-dimethylphenyl and 4-fluoro-2-methylphenyl derivatives) are discontinued, hinting at shared issues such as poor bioavailability, toxicity, or synthetic complexity .
- Fluorine’s Role : Fluorinated analogs generally show improved metabolic stability due to resistance to cytochrome P450 oxidation. However, excessive fluorination (e.g., trifluoromethyl) may compromise solubility .
- Positional Effects : Ortho-substitutions (e.g., 2-fluoro in ) can induce steric clashes in target binding sites, whereas para-substitutions (e.g., 4-fluoro in ) optimize electronic interactions without steric interference .
Biological Activity
1-(4-Aminobenzyl)-N-(2,4-difluorophenyl)-1H-imidazole-4-carboxamide, with CAS number 1351792-76-1, is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, focusing on its mechanism of action, efficacy in various biological systems, and relevant research findings.
- Molecular Formula : C17H14F2N4O
- Molecular Weight : 328.31 g/mol
- Structure : The compound features an imidazole ring with a carboxamide group and difluorophenyl substitution, which may contribute to its biological activity.
Research indicates that compounds similar to 1-(4-aminobenzyl)-N-(2,4-difluorophenyl)-1H-imidazole-4-carboxamide may act as positive allosteric modulators (PAMs) of the GABA-A receptor. This modulation can enhance the receptor's response to neurotransmitters, potentially influencing neurological functions and providing therapeutic benefits in conditions such as anxiety and epilepsy .
In Vitro Studies
- GABA-A Receptor Modulation : Studies have shown that imidazole derivatives can effectively modulate the GABA-A receptor, enhancing its activity in the presence of GABA. This is particularly relevant for the α1β2γ2 subpopulation of the receptor, which is implicated in various neurological disorders .
- Metabolic Stability : The compound has demonstrated improved metabolic stability compared to other known modulators. In human liver microsome studies, it exhibited a higher percentage of unmetabolized parent compound after incubation, indicating a lower likelihood of rapid biotransformation and potential hepatotoxicity .
Case Study 1: Neuropharmacological Effects
A study investigating the neuropharmacological effects of imidazole derivatives found that certain compounds significantly reduced anxiety-like behaviors in rodent models. The mechanism was attributed to enhanced GABA-A receptor activity, suggesting that 1-(4-aminobenzyl)-N-(2,4-difluorophenyl)-1H-imidazole-4-carboxamide may exhibit similar effects .
Case Study 2: Anti-inflammatory Properties
Another study explored the anti-inflammatory properties of imidazole derivatives. The findings indicated that these compounds could inhibit pro-inflammatory cytokines through modulation of signaling pathways involved in inflammation. This suggests a potential therapeutic application for inflammatory diseases .
Summary of Research Findings
| Study Focus | Key Findings |
|---|---|
| GABA-A Receptor Modulation | Positive allosteric modulation leading to enhanced receptor activity |
| Metabolic Stability | Higher stability compared to traditional modulators |
| Neuropharmacological Effects | Reduction in anxiety-like behaviors in animal models |
| Anti-inflammatory Properties | Inhibition of pro-inflammatory cytokines |
Q & A
Q. What are the key steps in synthesizing 1-(4-aminobenzyl)-N-(2,4-difluorophenyl)-1H-imidazole-4-carboxamide, and how are reaction conditions optimized?
The synthesis typically involves three stages:
- Imidazole core formation : Condensation of precursors (e.g., aldehydes and amines) under acidic conditions to form the imidazole ring.
- Functionalization : Introduction of the 4-aminobenzyl group via nucleophilic substitution or coupling reactions (e.g., using benzyl halides).
- Carboxamide coupling : Reaction of the imidazole carboxylic acid with 2,4-difluoroaniline using carbodiimide coupling agents (e.g., EDC/HOBt).
Q. Optimization factors :
- Temperature : Controlled heating (e.g., 60–80°C) to avoid side reactions like imidazole ring degradation.
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility and reaction efficiency.
- Catalysts : Palladium-based catalysts for coupling steps improve yield .
Q. What analytical methods are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions and aromatic proton environments.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (expected ~345 g/mol).
- HPLC : Purity assessment (>95% by reverse-phase chromatography) and detection of byproducts (e.g., unreacted aniline).
- FT-IR : Identification of carboxamide (C=O stretch ~1650 cm⁻¹) and amine (N–H stretch ~3300 cm⁻¹) functional groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
Discrepancies (e.g., varying IC50 values in cancer cell lines vs. enzyme assays) may arise from:
- Assay conditions : Differences in pH, serum proteins, or incubation time.
- Compound stability : Degradation under physiological conditions (e.g., hydrolysis of the carboxamide group).
Q. Methodological approaches :
- Stability studies : Use LC-MS to monitor degradation products in cell culture media .
- Orthogonal assays : Compare enzymatic inhibition (e.g., kinase assays) with cell viability (MTT assays) under standardized conditions .
Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting improved selectivity?
- Analog synthesis : Modify substituents systematically (e.g., replace 2,4-difluorophenyl with other halogenated aryl groups).
- Computational docking : Predict binding interactions with target proteins (e.g., kinases) using tools like AutoDock or Schrödinger .
- Selectivity profiling : Screen analogs against kinase panels or GPCR libraries to identify off-target effects .
Q. How can metabolic stability be assessed during preclinical development?
Q. What computational methods validate the compound’s target engagement mechanism?
- Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over time to assess binding stability.
- Mutagenesis studies : Correlate computational predictions with experimental data (e.g., reduced activity in mutant kinases) .
Data Analysis & Experimental Design
Q. How should researchers address low solubility in aqueous buffers during in vitro testing?
- Co-solvent systems : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations.
- pH adjustment : Solubilize the carboxamide group in mildly acidic buffers (pH 4–5) .
Q. What experimental controls are essential for pharmacological studies?
- Positive controls : Reference inhibitors (e.g., staurosporine for kinase assays).
- Vehicle controls : Account for solvent effects (e.g., DMSO on cell viability).
- Blind dosing : Ensure reproducibility in animal models .
Q. How can off-target effects be systematically evaluated?
- Proteome-wide profiling : Use affinity chromatography coupled with MS to identify unintended protein binders.
- Transcriptomic analysis : RNA-seq to detect changes in non-target pathways .
Q. What statistical methods are recommended for dose-response studies?
- Nonlinear regression : Fit data to a sigmoidal curve (e.g., Hill equation) to calculate EC50/IC50.
- ANOVA with post hoc tests : Compare multiple doses across biological replicates .
Advanced Technical Challenges
Q. How can researchers improve in vivo bioavailability?
- Prodrug design : Mask polar groups (e.g., amine) with ester linkers for enhanced absorption.
- Nanoparticle encapsulation : Use liposomal carriers to prolong circulation time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
